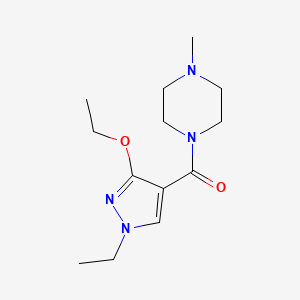
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a piperazine ring . Pyrazole is a five-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms . Both of these structures are common in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can increase the potency and selectivity of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperazine rings, along with the ethoxy and methyl groups attached to these rings. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone derivatives have been synthesized and studied for their antifungal activities. The structure-activity relationship studies indicated that specific substituents, such as 4-chlorophenyl and 4-fluorophenyl, significantly enhance antifungal efficacy. This research opens pathways for developing new antifungal agents based on pyrazole and piperazine scaffolds (Hong-Shui Lv et al., 2013).
Antimicrobial and Anticancer Potential
Novel pyrazole derivatives, including (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, have demonstrated promising antimicrobial and anticancer properties. These compounds were synthesized and characterized, showing higher anticancer activity compared to the reference drug doxorubicin in some cases. Their significant antimicrobial activity further highlights the potential for these compounds in medical applications (H. Hafez et al., 2016).
Diverse Biological Targets
Research on tetrahydropyrans substituted with pyrazole motifs, similar to (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, has led to the synthesis of a diverse library of compounds. These compounds are designed for screening against various biological targets, showcasing the versatility of pyrazole-based structures in drug discovery and development (Nilesh Zaware et al., 2011).
Novel Central Nervous System Depressants
A series of novel compounds, including pyrazolyl arylmethanones, have been synthesized and evaluated for their central nervous system depressant activity. These compounds have shown potential anticonvulsant properties and low acute toxicity, indicating their potential as therapeutic agents for neurological disorders (D. Butler et al., 1984).
Antidepressant Discoveries
Studies involving 3-ethoxyquinoxalin-2-carboxamides, structurally similar to (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, have led to the discovery of new antidepressants. These compounds, acting as 5-HT3 receptor antagonists, demonstrated significant anti-depressant-like activity in forced swim tests, underscoring the therapeutic potential of such chemical structures in treating depression (R. Mahesh et al., 2011).
Propriétés
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-4-17-10-11(12(14-17)19-5-2)13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJATVDRZPUUFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)
![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)

![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)
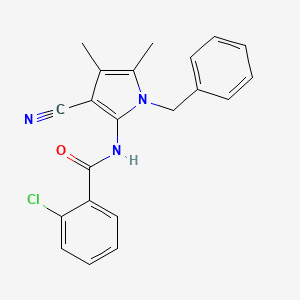
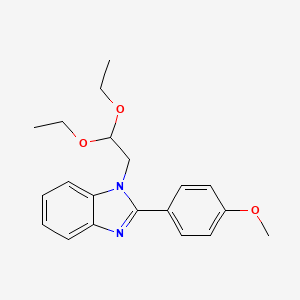
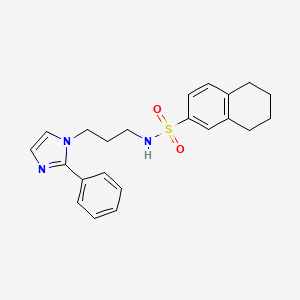
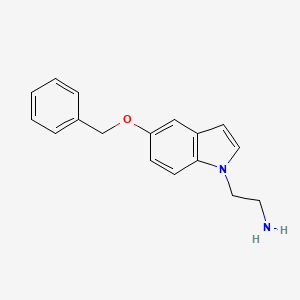
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
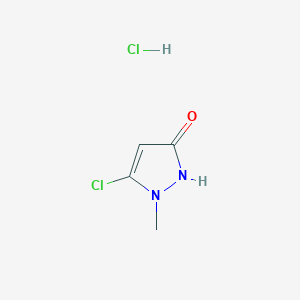
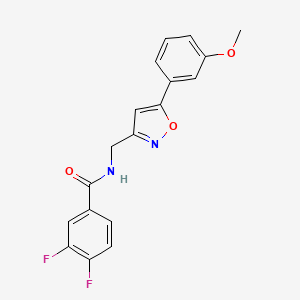
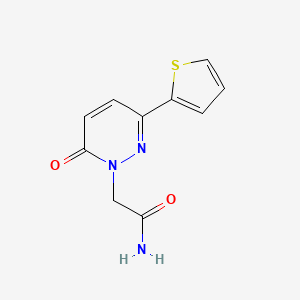
![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)
![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)